BLP-3

Antimicrobial Peptides Hemolysis Selectivity

BLP-3, also designated Bombinin-like peptide 3, is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Asian toad Bombina orientalis. It is a 25-27 amino acid, C-terminally amidated peptide (molecular formula C108H183N31O29, MW ~2379.8 Da) belonging to the bombinin family of amphibian host-defense peptides.

Molecular Formula C108H183N31O29
Molecular Weight 2379.8 g/mol
CAS No. 138220-02-7
Cat. No. B144885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLP-3
CAS138220-02-7
SynonymsBLP-3 protein, Bombina orientalis
bombinin-like peptide-3, Bombina orientalis
Molecular FormulaC108H183N31O29
Molecular Weight2379.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN
InChIInChI=1S/C108H183N31O29/c1-19-59(11)87(138-81(142)46-112)107(167)118-48-82(143)120-62(14)91(151)121-66(18)95(155)139-88(60(12)20-2)108(168)135-77(43-58(9)10)103(163)137-80(53-141)105(165)122-61(13)90(150)115-49-83(144)126-71(34-26-29-39-111)98(158)136-79(52-140)106(166)125-65(17)94(154)133-76(42-57(7)8)102(162)131-70(33-25-28-38-110)97(157)117-51-85(146)128-74(40-55(3)4)100(160)123-63(15)92(152)129-69(32-24-27-37-109)96(156)116-50-84(145)127-75(41-56(5)6)101(161)124-64(16)93(153)130-72(35-36-86(147)148)99(159)134-78(45-68-47-114-54-119-68)104(164)132-73(89(113)149)44-67-30-22-21-23-31-67/h21-23,30-31,47,54-66,68-80,87-88,140-141H,19-20,24-29,32-46,48-53,109-112H2,1-18H3,(H2,113,149)(H,115,150)(H,116,156)(H,117,157)(H,118,167)(H,120,143)(H,121,151)(H,122,165)(H,123,160)(H,124,161)(H,125,166)(H,126,144)(H,127,145)(H,128,146)(H,129,152)(H,130,153)(H,131,162)(H,132,164)(H,133,154)(H,134,159)(H,135,168)(H,136,158)(H,137,163)(H,138,142)(H,139,155)(H,147,148)/t59-,60-,61-,62-,63-,64-,65-,66-,68?,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,87-,88-/m0/s1
InChIKeyFIYGHLYYOVFEJL-BUTJMFNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BLP-3 (CAS 138220-02-7): A Non-Hemolytic, Broad-Spectrum Antimicrobial Peptide from Bombina orientalis


BLP-3, also designated Bombinin-like peptide 3, is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Asian toad Bombina orientalis [1]. It is a 25-27 amino acid, C-terminally amidated peptide (molecular formula C108H183N31O29, MW ~2379.8 Da) belonging to the bombinin family of amphibian host-defense peptides [2]. BLP-3 is distinguished by its potent, broad-spectrum antimicrobial activity and a notable lack of hemolytic activity, positioning it as a promising scaffold for anti-infective drug development [3].

BLP-3 (CAS 138220-02-7): Why Substitution with Other Bombinin or AMPs is Scientifically Invalid


The bombinin family of antimicrobial peptides (AMPs) exhibits significant functional divergence, making simple substitution between analogs scientifically unsound. BLP-3 is classified within the distinct, non-hemolytic Class A bombinins, in stark contrast to the hemolytic Class H bombinins [1]. Its unique sequence dictates a specific, multi-step mechanism of membrane insertion and a defined lipid headgroup selectivity not shared by other AMPs like magainin 2 [2]. Therefore, replacing BLP-3 with a generic bombinin or another AMP introduces confounding variables in membrane selectivity, hemolytic potential, and target pathogen spectrum, critically undermining experimental reproducibility and data interpretation in antimicrobial research.

BLP-3 (CAS 138220-02-7) Product-Specific Quantitative Evidence for Differentiated Research Use


Non-Hemolytic Activity of BLP-3 vs. Potent Hemolytic Activity of Bombinin H Peptides

BLP-3 exhibits no significant hemolytic activity, in direct contrast to other members of the bombinin family. While bombinin H peptides (e.g., bombinin H2, H4) are known for their potent hemolytic effects, BLP-3 demonstrates a therapeutic window that favors prokaryotic membrane disruption over eukaryotic cell lysis [1].

Antimicrobial Peptides Hemolysis Selectivity Drug Development

Superior Antibacterial Potency of BLP-3 Compared to the Benchmark AMP Magainin 2

In direct comparative assays, BLP-3 demonstrates superior potency against bacterial targets compared to magainin 2, a well-studied antimicrobial peptide from Xenopus laevis. The bombinin-like peptides, including BLP-3, were found to be more potent than magainin 2 in their ability to kill bacteria [1].

Antimicrobial Peptides Potency Bactericidal Comparative Efficacy

Defined Mechanism of Membrane Selectivity: BLP-3 vs. Other Membrane-Active Peptides

BLP-3 exhibits a defined and quantifiable mechanism of membrane selectivity that distinguishes it from other membrane-active peptides. Using biomimetic membranes and solid-state NMR, BLP-3 demonstrated a marked preference for cardiolipin and phosphatidylglycerol head groups, which are characteristic of bacterial membranes [1]. This contrasts with many other AMPs that rely primarily on overall charge interactions and lack this specific headgroup recognition.

Membrane Biophysics Mechanism of Action Lipid Selectivity NMR Spectroscopy

Broad-Spectrum Activity with High Potency Against WHO Priority Pathogens and Fungi

BLP-3 exhibits a broad spectrum of antimicrobial activity, including potent activity against WHO-priority pathogens. Quantitative MIC data reveal high potency: Neisseria meningitidis (MIC = 20 µg/ml with 99% inhibition), Pseudomonas aeruginosa ATCC 15692 (MIC = 9.2 µM), and Staphylococcus aureus Cowan1 (MIC = 1.7 µM). Importantly, BLP-3 also shows potent antifungal activity against Candida albicans (MIC = 0.4 µM) [1].

Antimicrobial Resistance Broad-Spectrum Activity Antifungal Neisseria

BLP-3 (CAS 138220-02-7) High-Value Research and Industrial Application Scenarios


Development of Novel Anti-Infectives Targeting WHO Priority Pathogens

Given its potent, broad-spectrum activity against critical Gram-negative (e.g., Neisseria, P. aeruginosa) and Gram-positive (e.g., S. aureus) bacteria, BLP-3 serves as an excellent lead compound for developing new antibiotics [1]. Its non-hemolytic nature, a key differentiator from other bombinins, makes it a safer candidate for therapeutic development [2].

Antifungal Drug Discovery and Research

The potent activity of BLP-3 against Candida albicans (MIC = 0.4 µM) positions it as a valuable tool for antifungal research [1]. It can be used to probe fungal membrane vulnerabilities and as a scaffold for designing novel antifungal agents, an area with significant unmet medical need.

Advanced Membrane Biophysics and Mechanistic Studies

BLP-3's well-defined, multi-step mechanism of membrane insertion and its specific lipid headgroup selectivity (cardiolipin and phosphatidylglycerol) make it an ideal model system for advanced biophysical studies [1]. It can be employed to dissect the fundamental principles of AMP-membrane interactions using techniques like solid-state NMR and molecular dynamics simulations.

Structure-Activity Relationship (SAR) Studies for Optimized AMP Design

The detailed mechanistic understanding of BLP-3's action, including the role of conserved lysine residues, provides a strong foundation for rational peptide engineering [1]. Researchers can use BLP-3 as a template for SAR studies aimed at improving potency, stability, or reducing any potential toxicity, leveraging its established baseline of high activity and low hemolysis.

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